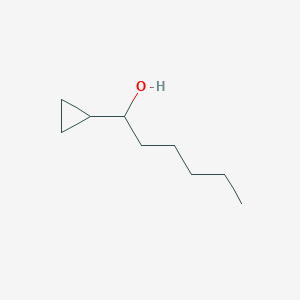
2-Bromo-4-ethynylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-ethynylpyrimidine is an organic compound with the molecular formula C6H3BrN2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of both bromine and ethynyl groups in its structure makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-ethynylpyrimidine typically involves the bromination of 4-ethynylpyrimidine. One common method is the reaction of 4-ethynylpyrimidine with bromine in the presence of a suitable solvent like acetic acid. The reaction is usually carried out at room temperature to avoid over-bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is common in industrial settings to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-ethynylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The ethynyl group can be oxidized to form carbonyl compounds or reduced to form alkenes.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Coupling Reactions: Utilize palladium catalysts and boronic acids under mild conditions.
Oxidation and Reduction Reactions: Use oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products:
Substitution Reactions: Yield substituted pyrimidines.
Coupling Reactions: Produce biaryl compounds.
Oxidation and Reduction Reactions: Form carbonyl or alkene derivatives.
Scientific Research Applications
2-Bromo-4-ethynylpyrimidine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the development of molecular probes for studying biological processes.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-4-ethynylpyrimidine is largely dependent on its application. In medicinal chemistry, it acts as a precursor to active pharmaceutical ingredients. The bromine and ethynyl groups allow for further functionalization, enabling the compound to interact with various molecular targets and pathways. For example, it can inhibit specific enzymes or bind to nucleic acids, affecting cellular processes .
Comparison with Similar Compounds
2-Bromo-4-methylpyrimidine: Another brominated pyrimidine derivative used in pharmaceutical synthesis.
4-Ethynylpyrimidine: Lacks the bromine atom but shares the ethynyl group, making it less reactive in certain substitution reactions.
2-Aminopyrimidin-4-one: A pyrimidine derivative with different functional groups, used in the design of biologically active compounds.
Uniqueness: 2-Bromo-4-ethynylpyrimidine is unique due to the presence of both bromine and ethynyl groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in various synthetic pathways, particularly in the development of pharmaceuticals and agrochemicals .
Properties
CAS No. |
1379174-91-0 |
|---|---|
Molecular Formula |
C6H3BrN2 |
Molecular Weight |
183.01 g/mol |
IUPAC Name |
2-bromo-4-ethynylpyrimidine |
InChI |
InChI=1S/C6H3BrN2/c1-2-5-3-4-8-6(7)9-5/h1,3-4H |
InChI Key |
SWPJZCPKHBXQHW-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=NC(=NC=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



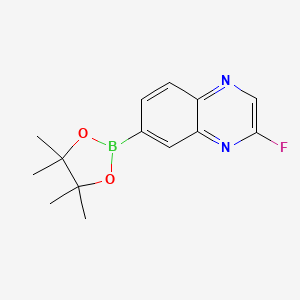
![2-methyl-3-{2-nitro-1-[4-(trifluoromethyl)phenyl]ethyl}-1H-indole](/img/structure/B13580862.png)
![rac-(2R,3R)-1-[(tert-butoxy)carbonyl]-3-(ethoxycarbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B13580863.png)
![2-Benzyl-2-azaspiro[3.3]heptan-6-ol](/img/structure/B13580874.png)

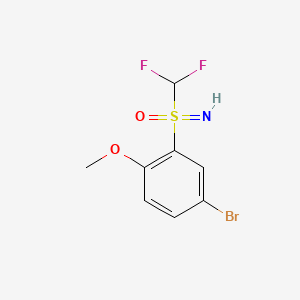
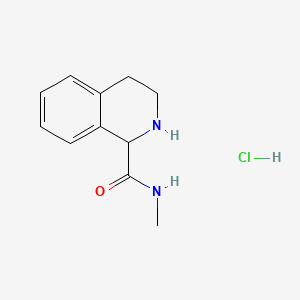
![N-cyclopentyl-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B13580890.png)
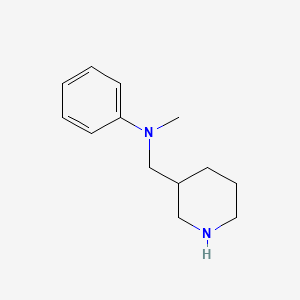
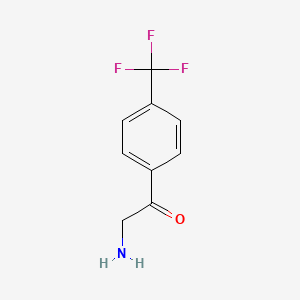
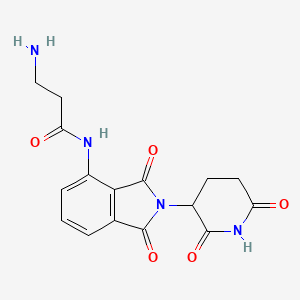
![1-{1-[2-(1H-pyrazol-1-yl)cyclohexanecarbonyl]piperidin-4-yl}cyclopropan-1-amine hydrochloride](/img/structure/B13580905.png)
